Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

Catalog No.
S1794460
CAS No.
102680-35-3
M.F
C25H37Li3N7O17P3S1
M. Wt
853.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt ...

CAS Number

102680-35-3

Product Name

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

Molecular Formula

C25H37Li3N7O17P3S1

Molecular Weight

853.41

InChI

InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1

SMILES

[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
  • Understanding alternative metabolic pathways

    CoA-But may be involved in alternative metabolic pathways not readily apparent with CoA. Researchers can use CoA-But as a tool to investigate these pathways and their potential roles in specific biological processes [].

  • Studying specific enzymes

    CoA-But can be used to study enzymes that utilize CoA as a substrate. By comparing the activity of these enzymes with CoA-But versus CoA, researchers can gain insights into the enzyme's specific recognition and catalytic mechanisms [].

  • Investigating CoA-deficient conditions

    CoA-But may serve as a potential therapeutic agent in conditions where CoA levels are deficient. Research can explore the effectiveness of CoA-But in restoring normal cellular function in such situations [].

Coenzyme A derivatives typically participate in acyl transfer reactions, where they facilitate the transfer of acyl groups to various substrates. The S-(2E)-2-butenoate moiety allows for specific interactions with enzymes that recognize unsaturated acyl chains. This compound can undergo hydrolysis to release the 2-butenoate group, regenerating coenzyme A in its active form. Additionally, it may participate in reactions involving nucleophilic attack on electrophilic centers due to the presence of the thiol group (-SH) in the coenzyme A backbone .

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) exhibits significant biological activity due to its role in metabolic pathways. It is involved in the synthesis and degradation of fatty acids and plays a part in the citric acid cycle by participating in the formation of acetyl-CoA from pyruvate. Its unique structure allows it to interact with various enzymes such as acyl-CoA synthetases and fatty acid synthases, influencing lipid metabolism and energy production within cells .

The synthesis of Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic synthesis techniques where starting materials undergo various transformations to yield the desired compound.
  • Biotechnological Approaches: Utilizing microbial fermentation processes can yield coenzyme A derivatives through enzymatic pathways that naturally occur in certain microorganisms.
  • Salt Formation: The conversion of coenzyme A to its tetralithium salt can be performed by reacting coenzyme A with lithium salts under controlled conditions to ensure complete ion exchange and stabilization .

Interaction studies involving Coenzyme A derivatives often focus on their binding affinities with various enzymes and receptors. These studies reveal that the unique structure of Coenzyme A, S-(2E)-2-butenoate allows it to effectively modulate enzyme activity through competitive inhibition or allosteric regulation. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions quantitatively .

Several compounds share structural or functional similarities with Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI). These include:

  • Acetyl-Coenzyme A: Involved in the transfer of acetyl groups; crucial for energy metabolism.
  • Malonyl-Coenzyme A: Functions as a building block for fatty acid synthesis.
  • Succinyl-Coenzyme A: Plays a key role in the citric acid cycle.

Comparison Table

CompoundKey FunctionUnique Features
Coenzyme AGeneral acyl group transferCentral role in metabolism
Acetyl-Coenzyme AAcetyl group donorEssential for energy production
Malonyl-Coenzyme AFatty acid synthesisInhibits fatty acid oxidation
Succinyl-Coenzyme ACitric acid cycle intermediateInvolved in heme synthesis
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)Unsaturated acyl transferEnhanced solubility due to lithium

The uniqueness of Coenzyme A, S-(2E)-2-butenoate lies in its specific unsaturated acyl structure combined with lithium salts, which provide distinct biochemical properties that differentiate it from other coenzymes while maintaining essential metabolic functions .

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt exhibits the molecular formula C25H40N7O17P3S·4Li, representing a complex nucleotide derivative with a molecular weight of 863.37 daltons [2]. This compound contains twenty-five carbon atoms, forty hydrogen atoms, seven nitrogen atoms, seventeen oxygen atoms, three phosphorus atoms, one sulfur atom, and four lithium atoms [1] [2]. The molecular composition reflects the integration of the coenzyme A backbone structure with the (2E)-2-butenoate moiety and the incorporation of four lithium counterions [1].

The compound is also designated by the Chemical Abstracts Service registry number 102680-35-3, which serves as a unique identifier for this specific tetralithium salt form [2] [5]. Alternative molecular weight determinations have reported values of 856.4311 daltons when considering the trilithium form, indicating variability in the exact stoichiometry of lithium incorporation [5] [6].

Structural elements and functional groups

Coenzyme A backbone structure

The coenzyme A backbone structure consists of three primary components: adenosine diphosphate, pantothenic acid, and β-mercaptoethylamine [9] [15]. The adenosine diphosphate moiety contains the purine base adenine linked to a ribose sugar, which is subsequently connected to a diphosphate group [15]. Pantothenic acid, also known as vitamin B5, serves as the central structural element and is linked to the adenosine diphosphate through an anhydride bond at the 5' position [15] [40].

The β-mercaptoethylamine group is attached to pantothenic acid via an amide linkage and contains the reactive sulfhydryl group that forms the thioester bond with the butenoate moiety [9] [15]. This structural arrangement creates a molecule containing multiple phosphate groups, which contribute to the compound's anionic character and necessitate the presence of cationic counterions such as lithium [15].

(2E)-2-butenoate moiety configuration

The (2E)-2-butenoate moiety represents a four-carbon unsaturated carboxylic acid derivative with a trans configuration across the C2-C3 double bond [23] [32]. The E designation indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides, following the Cahn-Ingold-Prelog priority rules [32] [35]. This configuration is equivalent to the trans arrangement, where the methyl group and the carboxyl group are oriented away from each other across the double bond [20] [23].

The butenoate group is attached to the coenzyme A backbone through a thioester linkage at the sulfur atom of the β-mercaptoethylamine component [4]. This thioester bond represents a high-energy linkage with significant biochemical importance, as demonstrated in related acetyl-coenzyme A derivatives [39].

Significance of the tetralithium salt form

The tetralithium salt form results from the neutralization of four anionic sites within the coenzyme A structure, primarily located on the phosphate groups [24] [27]. Lithium cations provide effective charge neutralization due to their small ionic radius and high charge density, which enhances the stability and solubility characteristics of the compound [31]. The incorporation of lithium ions facilitates improved crystallization properties and enhanced water solubility compared to free acid forms [24] [44].

Tetralithium salts demonstrate superior stability characteristics under various storage conditions, as observed in related nucleotide derivatives [24] [44]. The lithium coordination environment contributes to the overall molecular stability by reducing intramolecular electrostatic repulsion between negatively charged phosphate groups [31].

Stereochemical characteristics

E/Z isomerism at the C2-C3 double bond

The (2E)-2-butenoate moiety exhibits geometric isomerism at the C2-C3 double bond, where the E configuration represents the thermodynamically favored arrangement [32] [35]. In the E isomer, the carboxyl group and the methyl group are positioned on opposite sides of the double bond plane, minimizing steric hindrance [33] [35]. This configuration contrasts with the potential Z isomer, where these substituents would be positioned on the same side of the double bond [32].

The E configuration is stabilized by reduced steric interactions between the bulky carboxyl group and the methyl substituent [33]. The double bond restricts rotation, maintaining the fixed spatial arrangement of substituents and creating distinct stereoisomeric forms with different physical and chemical properties [33] [34].

Chiral centers and their configurations

The coenzyme A backbone contains multiple chiral centers, primarily located within the ribose sugar component of the adenosine moiety [37]. The ribose sugar exhibits four chiral centers at carbon positions 1', 2', 3', and 4', each maintaining specific stereochemical configurations essential for biological activity [15]. These chiral centers adopt the D-configuration characteristic of naturally occurring ribose sugars [15].

Additional stereochemical complexity arises from the pantothenic acid component, which contains one chiral center that maintains the R-configuration in the biologically active form [14] [15]. The β-mercaptoethylamine linkage does not introduce additional chiral centers but contributes to the overall three-dimensional structure of the molecule [15].

Physical and chemical properties

Solubility profile

Coenzyme A derivatives, including the tetralithium salt form, demonstrate high water solubility due to the presence of multiple charged groups and the ionic nature of the lithium counterions [38] [40]. Solubility studies indicate that coenzyme A compounds typically dissolve in water at concentrations up to 50 milligrams per milliliter, forming clear, colorless to faint yellow solutions [38] [40]. The tetralithium salt form exhibits enhanced solubility compared to free acid forms due to improved ionic interactions with water molecules [42] [44].

The compound shows limited solubility in organic solvents but demonstrates compatibility with methanol-water mixtures and chloroform-methanol-water systems in specific ratios [38]. Solubility characteristics are influenced by pH, ionic strength, and temperature, with optimal dissolution occurring under neutral to slightly alkaline conditions [38].

Stability under various conditions

The tetralithium salt form exhibits improved stability compared to free coenzyme A derivatives, particularly under aqueous conditions [38] [39]. Aqueous solutions maintain stability for limited periods when stored at 2-8°C, with degradation occurring rapidly at room temperature [38] [39]. Long-term stability requires storage as a powder form at temperatures below -20°C, where the compound remains stable for at least one year [38] [40].

Phosphate ester linkages within the molecule demonstrate variable stability depending on pH conditions [41] [43]. Under strongly alkaline conditions, phosphate groups may undergo hydrolysis, although the rate of degradation varies with specific structural features [41]. The compound shows sensitivity to oxidizing conditions, particularly affecting the sulfur-containing thioester linkage [46].

Spectroscopic characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for coenzyme A derivatives, with characteristic signals appearing for the adenine base, ribose sugar, and phosphate groups [45] [46]. Proton nuclear magnetic resonance spectra reveal distinct resonances for the aromatic adenine protons, ribose protons, and aliphatic chain protons of the pantothenic acid and β-mercaptoethylamine components [45] [47].

Infrared spectroscopy demonstrates characteristic absorption bands for phosphate groups in the region of 1000-1300 cm⁻¹, with specific bands attributed to phosphoryl stretching vibrations [48] [50]. The carbonyl group of the thioester linkage exhibits characteristic absorption around 1600-1700 cm⁻¹, while the butenoate double bond contributes additional spectroscopic features [48].

Mass spectrometry analysis provides accurate molecular weight determination and fragmentation patterns characteristic of nucleotide derivatives [49] [51]. Electrospray ionization techniques demonstrate particular effectiveness for analyzing phosphorylated compounds, with fragmentation patterns revealing structural information about the phosphate groups and nucleoside components [49].

InChI and SMILES notations

The International Chemical Identifier (InChI) for Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is represented as: InChI=1S/C25H40N7O17P3S.4Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;;/b5-4+;;;;/t14-,18-,19-,20+,24-;;;;/m1..../s1 [2]. The InChI Key provides a condensed representation as BOUZFMPFSMEPQH-UBSBBMKYSA-N [2].

The Simplified Molecular Input Line Entry System (SMILES) notation describes the molecular structure as: [Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OC[C@H]1OC@Hn2cnc3c(N)ncnc23 with additional representation of the thioester linkage and butenoate moiety [1] [2]. Alternative SMILES representations include variations in the ordering of lithium cations and stereochemical designations [2] [44].

These standardized notations provide unambiguous structural identification and enable computational analysis and database searches [53] [54]. The InChI and SMILES formats facilitate integration with chemical databases and support automated chemical information processing [52] [55].

PropertyValueReference
Molecular FormulaC₂₅H₄₀N₇O₁₇P₃S·4Li [2]
Molecular Weight863.37 g/mol [2]
CAS Registry Number102680-35-3 [2]
InChI KeyBOUZFMPFSMEPQH-UBSBBMKYSA-N [2]
Water Solubility<50 mg/mL [38]
Storage Temperature-20°C (powder) [38]
Stability (aqueous)<2 weeks at 2-8°C [39]

Mass spectrometry represents the most definitive analytical technique for the structural identification and quantitative analysis of Coenzyme A, S-(2E)-2-butenoate, tetralithium salt. The compound demonstrates characteristic fragmentation patterns that facilitate unambiguous identification and precise quantification in complex biological matrices [1] [2].

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive mode provides optimal ionization efficiency for coenzyme A derivatives. The tetralithium salt of Coenzyme A, S-(2E)-2-butenoate exhibits a molecular ion peak at m/z 863.37, corresponding to the complete molecular structure including the four lithium counterions [3]. The high sensitivity achieved through ESI-MS allows detection limits in the nanomolar to sub-nanomolar range, making this technique particularly valuable for biological sample analysis [1] [4].

Tandem Mass Spectrometry Fragmentation

Tandem mass spectrometry (MS/MS) analysis reveals highly specific fragmentation patterns that enable structural confirmation and differentiation from related coenzyme A derivatives. The characteristic fragmentation involves cleavage at the 3'-phosphate-adenosine-5'-diphosphate bond, resulting in a neutral loss of 507 atomic mass units and generating a daughter ion at m/z [M - 507 + H]⁺ [2]. Additionally, fragmentation between the 5'-diphosphates produces a diagnostic ion at m/z 428, which is universally observed across all coenzyme A derivatives [2].

Multiple Reaction Monitoring

Multiple reaction monitoring (MRM) provides enhanced selectivity and sensitivity for quantitative analysis. Two distinct transitions are monitored simultaneously: the primary transition [M + H]⁺ → [M - 507 + H]⁺ for quantification purposes, and the confirmatory transition [M + H]⁺ → 428 for qualitative identification [2]. This dual-transition approach ensures analytical robustness and eliminates potential interference from matrix components.

Liquid Chromatography-Mass Spectrometry

The integration of liquid chromatography with mass spectrometry (LC-MS/MS) enables comprehensive analysis of coenzyme A mixtures while providing chromatographic separation of structural isomers and derivatives. Reversed-phase chromatography coupled with positive mode ESI-MS/MS achieves excellent analytical figures of merit, including detection limits in the nanomolar range and repeatability coefficients typically below 4% [1] [4].

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about Coenzyme A, S-(2E)-2-butenoate, tetralithium salt, enabling comprehensive characterization of molecular conformation, dynamic behavior, and lithium coordination environments [5] [6].

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinctive spectral regions that facilitate structural identification and purity assessment. The pantetheine portion exhibits characteristic signals between 2.0-4.0 ppm, including the diagnostic triplet at 3.04 ppm corresponding to the two protons of the acetate-cysteamine-pantothenate moiety and the triplet at 2.5 ppm representing the cysteamine protons [7]. The adenine base protons appear in the aromatic region between 8.4-8.7 ppm, with the adenosine H8 proton providing a distinctive singlet for structural confirmation [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Chromatographic Separation Techniques

Chromatographic separation methods provide essential tools for the purification, identification, and quantitative analysis of Coenzyme A, S-(2E)-2-butenoate, tetralithium salt. These techniques enable separation from structural analogs and matrix components while maintaining compound integrity [11] [12] [13].

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) represents the gold standard for coenzyme A analysis, offering excellent resolution and quantitative precision. Reversed-phase chromatography using C18 stationary phases provides optimal separation efficiency [14] [15]. The mobile phase typically consists of potassium phosphate buffer (220 mM, pH 4.0) with methanol modifier (approximately 12%) [14] [15]. This system achieves baseline separation of multiple coenzyme A derivatives within 30-37 minutes [14] [16].

Ultra-High Performance Liquid Chromatography

Ultra-high performance liquid chromatography (UHPLC) systems equipped with sub-2 μm particle columns provide enhanced resolution and reduced analysis times. The use of C18 columns with high theoretical plate counts enables stable and symmetric peak shapes for coenzyme A derivatives [2]. Gradient elution systems using acetonitrile and phosphate buffers optimize separation while maintaining compatibility with mass spectrometric detection [17] [2].

Ion-Pairing Chromatography

Ion-pairing chromatography addresses the challenges associated with the highly polar and charged nature of coenzyme A molecules. The addition of ion-pairing reagents to the mobile phase enhances retention and peak symmetry while suppressing unwanted electrostatic interactions [2]. This approach is particularly effective when combined with pH control to minimize charge repulsion and improve chromatographic performance [2].

Capillary Electrophoresis

Capillary electrophoresis provides an alternative separation mechanism based on differential migration in an electric field. The optimized conditions include 100 mM sodium dihydrogen phosphate running buffer containing 0.1% β-cyclodextrin at pH 6.0, with separation voltage of -30 kV [11] [18]. This method achieves complete separation of twelve different coenzyme A derivatives in less than 30 minutes with detection limits in the picomole range [11] [18].

Solid-Phase Extraction

Solid-phase extraction (SPE) serves as an essential sample preparation technique for biological matrices. Online SPE systems coupled with LC-MS/MS enable automated sample cleanup and concentration while minimizing sample handling losses [17]. The three-step sample preparation protocol involving buffer addition, homogenization, and centrifugation provides excellent recovery rates (87-107%) for tissue extracts [17].

X-ray Crystallography Studies

X-ray crystallography investigations of Coenzyme A, S-(2E)-2-butenoate, tetralithium salt provide fundamental insights into solid-state molecular architecture, lithium coordination geometry, and intermolecular packing arrangements [19] [20] [21].

Crystal Structure Determination

X-ray diffraction analysis reveals the three-dimensional arrangement of atoms within the crystal lattice of the tetralithium salt. The crystallographic studies demonstrate that lithium cations coordinate with multiple oxygen and nitrogen atoms from the coenzyme A framework, stabilizing the overall crystal structure [22] [23]. The presence of water molecules in the crystal lattice, as evidenced by thermogravimetric analysis, contributes to the hydrogen bonding network and crystal stability [22].

Coordination Environment Analysis

The lithium coordination environment exhibits characteristics typical of tetralithium salts, with each lithium center surrounded by oxygen and nitrogen donor atoms in distorted tetrahedral or octahedral geometries [23] [24]. The coordination involves phosphate oxygen atoms, carbonyl oxygen atoms from the pantothenic acid portion, and nitrogen atoms from the adenine base. Water molecules frequently serve as bridging ligands, creating extended coordination networks [23].

Conformational Analysis

Crystallographic analysis reveals the preferred molecular conformation of the coenzyme A backbone in the solid state. The adenosine moiety adopts a characteristic anti conformation with respect to the glycosidic bond, while the pantetheine chain exhibits an extended conformation that minimizes steric interactions [25]. Comparison with solution NMR structures indicates conformational flexibility, with the crystal structure representing one of several energetically accessible conformations [25].

Intermolecular Interactions

The crystal packing is stabilized by multiple types of intermolecular interactions, including hydrogen bonds involving the phosphate groups, π-π stacking interactions between adenine bases, and coordination bonds involving the lithium cations [26]. These interactions create a three-dimensional network that contributes to crystal stability and influences physical properties such as solubility and thermal stability [26].

Crystallization Conditions and Polymorphism

Crystallization studies reveal optimal conditions for obtaining high-quality diffracting crystals suitable for structural analysis. Vapor diffusion methods using lithium sulfate and ammonium sulfate as precipitants at controlled pH conditions provide crystals with excellent diffraction properties [19] [20]. Different crystallization conditions may lead to polymorphic forms with distinct packing arrangements and physical properties [26].

Dates

Last modified: 08-15-2023

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